Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chromeno[2,3-c]pyrrole-3,9-dione derivative featuring a fused benzopyran-pyrrolidine-dione core. Key structural attributes include:
- A 2-(2-methoxyethyl) substituent at the pyrrolidine nitrogen.
- A 7-methyl group on the chromene ring.
- A para-methyl benzoate ester at position 1 of the dihydrochromenopyrrole system.
Properties
Molecular Formula |
C23H21NO6 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H21NO6/c1-13-4-9-17-16(12-13)20(25)18-19(14-5-7-15(8-6-14)23(27)29-3)24(10-11-28-2)22(26)21(18)30-17/h4-9,12,19H,10-11H2,1-3H3 |
InChI Key |
NFZFAUHEMGNSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The Cu-catalyzed decarboxylative annulation method leverages 3-formylchromones and proline derivatives as starting materials. This approach involves a cascade reaction initiated by heating the substrates in toluene under aerobic conditions, followed by oxidation catalyzed by CuBr. The process facilitates the cleavage of two C–C bonds and the formation of three new bonds (one C–N and two C–C bonds) in a single step.
Mechanistic Pathway
The reaction proceeds via a Michael addition between the enamine intermediate (derived from proline) and the α,β-unsaturated carbonyl moiety of 3-formylchromone. Subsequent intramolecular cyclization and oxidative aromatization yield the chromeno[2,3-c]pyrrol-9(1H)-one core. CuBr acts as a redox mediator, enabling the oxidation of the intermediate to the final diketone structure.
Optimization and Yield
Optimal conditions involve heating at 110°C for 12 hours in toluene, achieving yields of 68–82% for various derivatives. The method’s scalability was demonstrated at the 5 mmol scale, with no significant yield reduction.
Base-Promoted Chemodivergent Annulation
Substrate Compatibility
This metal-free strategy employs α-alkylidene succinimides and 2-hydroxyphenyl-substituted para-quinone methides (p-QMs) under basic conditions. By modulating the base (e.g., K2CO3 vs. DBU), the reaction selectively produces either 2H-chromen-2-ones or chromeno[2,3-c]pyrroles.
Key Reaction Steps
The annulation begins with a conjugate addition of the p-QM’s phenolic oxygen to the α-alkylidene succinimide, followed by 6π-electrocyclic ring closure. For chromeno[2,3-c]pyrroles, DBU promotes a retro-Michael/Michael cascade, enabling pyrrole ring formation.
Performance Metrics
Reactions conducted in THF at 60°C for 8 hours provide chromeno[2,3-c]pyrroles in 65–78% yield. Gram-scale syntheses confirmed reproducibility, with a 72% isolated yield for the model compound.
Baker–Venkataraman Rearrangement-Based Synthesis
One-Pot Methodology
This DMAP-catalyzed approach condenses 1,3-diaryl-1,3-diketones and amino acids into chromeno[2,3-c]pyrrol-9(2H)-ones via sequential Baker–Venkataraman rearrangement and cyclization.
Mechanistic Insights
The rearrangement generates a β-keto ester intermediate, which undergoes nucleophilic attack by the amino acid’s amine group. Intramolecular lactamization then forms the pyrrolidine ring, with subsequent oxidation yielding the diketone moiety.
Yield and Scope
Reactions performed in DCM at room temperature for 24 hours afford target compounds in 58–74% yield. Electron-withdrawing groups on the aryl rings enhance reaction rates by stabilizing the transition state.
Multicomponent Reaction-Cyclization Strategy
Reaction Components
This method combines 3-aldehyde coumarins, isocyanides, and anilines in a one-pot process. The initial MCR forms an α-amino amidine intermediate, which undergoes base-promoted cyclization to the chromeno[4,3-b]pyrrol-4(1H)-one scaffold.
Critical Parameters
Pyridine in toluene at 80°C drives the 5-endo-trig cyclization, with electron-deficient anilines improving yields by accelerating the Michael addition step.
Efficiency and Modifications
The protocol delivers products in 63–87% yield, with post-synthetic modifications (e.g., oxidation, cross-coupling) enabling diversification of the pyrrole ring.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Scientific Research Applications
Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The target compound’s structural analogs differ primarily in substituents on the pyrrolidine nitrogen, chromene ring, and aromatic ester groups. Key examples include:
Notes:
Structural and Crystallographic Insights
- Ring Conformation: The target compound’s chromeno-pyrrole system is expected to adopt a planar conformation, similar to the benzo[f]chromeno analog in , which exhibits a dihedral angle of 76.82° between fused rings.
- Intermolecular Interactions : Weak C–H⋯O and C–H⋯π interactions (observed in ) may stabilize crystal packing in the target compound.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group enhances water solubility compared to purely alkyl-substituted analogs (e.g., 2-phenyl in ).
- Thermal Stability : Methyl benzoate esters generally exhibit higher melting points (>200°C) compared to ethyl esters (e.g., 215–217°C for compound 2d in ).
Research Implications and Gaps
- Synthetic Optimization : Improved yields for the target compound may require modified reaction conditions, such as microwave-assisted synthesis or alternative catalysts.
Biological Activity
Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound notable for its unique chromeno-pyrrol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound through a detailed review of available literature, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₉N₁O₅
- Molecular Weight : Approximately 385.45 g/mol
Key Features
- Chromeno-Pyrrol Framework : This structure is associated with various therapeutic effects.
- Functional Groups : The presence of methoxy and dioxo groups enhances its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of the chromeno-pyrrol framework have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Study: In Vitro Analysis
A study conducted on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM over a 48-hour exposure period. The IC50 values were calculated to be approximately 30 µM for MCF-7 and 25 µM for HeLa cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Biological Activity Summary
| Activity Type | Test System | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | 10 - 50 µM | Reduced cell viability (IC50 = 30 µM) |
| Anticancer | HeLa Cell Line | 10 - 50 µM | Reduced cell viability (IC50 = 25 µM) |
| Anti-inflammatory | Macrophage Model | Variable | Decreased TNF-alpha and IL-6 levels |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through the following pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways that are critical in cancer cell survival.
- Signal Transduction Pathways : Potential modulation of pathways such as NF-kB and MAPK could account for its anti-inflammatory effects.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Cyclocondensation : Substituted benzaldehydes and amines are condensed under basic conditions to form the chromeno-pyrrole core .
- Esterification : The benzoate group is introduced via nucleophilic acyl substitution using methyl chloroformate or similar reagents . Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring fusion .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and verifies molecular weight (e.g., ~499.6 g/mol for the fluorinated analog) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused chromeno-pyrrole system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
SAR strategies include:
- Substituent Variation : Modifying the 7-methyl or methoxyethyl groups to alter steric/electronic properties (e.g., replacing methyl with halogen for enhanced bioactivity) .
- Analogs Comparison : Reference structurally similar compounds (see table below) to identify key functional groups influencing target binding .
| Analog Substituents | Key Features | Impact on Activity |
|---|---|---|
| 7-Fluoro, pyridin-2-yl | Enhanced polarity | Improved enzyme inhibition |
| 7-Chloro, 4-methylpyridin-2-yl | Increased lipophilicity | Higher membrane permeability |
Q. How can contradictory data on solubility and reactivity be resolved during experimental design?
Discrepancies often arise from solvent choice or impurities. Mitigation strategies include:
- Solvent Screening : Test solubility in DMSO, THF, and dichloromethane, noting temperature-dependent variations .
- Purity Validation : Use preparative HPLC to isolate impurities (e.g., residual starting materials) that may interfere with reactivity assays .
Q. What computational methods are suitable for predicting the 3D conformation and binding interactions of this compound?
- Molecular Dynamics (MD) Simulations : Model steric interactions in the chromeno-pyrrole core to predict flexibility .
- Docking Studies : Use software like AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs) based on electron-rich regions in the benzoate moiety .
Q. What reaction mechanisms govern the functional group transformations in derivatives of this compound?
Key mechanisms include:
- Oxidation/Reduction : Methoxyethyl groups can be oxidized to carboxylic acids (KMnO, acidic conditions) or reduced to alcohols (LiAlH) .
- Electrophilic Substitution : The aromatic benzoate ring undergoes nitration or halogenation under controlled electrophilic conditions .
Q. How can researchers elucidate the biological targets and mechanisms of action for this compound?
- In Vitro Assays : Screen against kinase panels or apoptosis pathways (e.g., caspase-3 activation) to identify primary targets .
- Proteomics : Use affinity chromatography with immobilized derivatives to capture interacting proteins .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
- pH Buffering : Store in neutral buffers (pH 6–8) to prevent ester hydrolysis .
- Lyophilization : Enhance long-term stability by lyophilizing in inert atmospheres .
Methodological Notes
- Safety : While specific data for this compound is limited, handle with standard precautions for aromatic esters (gloves, fume hood) due to potential irritancy .
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent volume, stirring rate) to ensure consistency across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
